Potassium (trans-4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonate
Description
Potassium (trans-4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonate is a sulfonate salt derivative of the parent compound N-methyl-1-{trans-4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexyl}methanesulfonamide, which is better known as oclacitinib in its maleate salt form (CAS: 1208319-27-0) . This compound belongs to the pyrrolo[2,3-d]pyrimidine class of molecules, which are potent inhibitors of Janus kinases (JAKs), enzymes critical in inflammatory and immune signaling pathways.
Properties
IUPAC Name |
potassium;[4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexyl]methanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3S.K/c1-18(14-12-6-7-15-13(12)16-9-17-14)11-4-2-10(3-5-11)8-22(19,20)21;/h6-7,9-11H,2-5,8H2,1H3,(H,15,16,17)(H,19,20,21);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVTUUTYFSQIZLI-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC(CC1)CS(=O)(=O)[O-])C2=NC=NC3=C2C=CN3.[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19KN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Potassium (trans-4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonate, known by its CAS number 2124221-14-1, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and kinase inhibition. This article provides an in-depth analysis of its biological activity, including relevant data tables, research findings, and case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₉KN₄O₃S |
| Molecular Weight | 362.49 g/mol |
| CAS Number | 2124221-14-1 |
| Purity | ≥ 98% |
| Storage Conditions | Inert atmosphere, Room Temperature |
The biological activity of this compound is closely linked to its interaction with protein kinases, particularly those involved in the PI3K-AKT-mTOR signaling pathway. This pathway is crucial for regulating cell growth and survival, making it a significant target for cancer therapies. The compound acts as an ATP-competitive inhibitor, demonstrating selectivity for specific kinases such as PKB (also known as AKT) over others like PKA.
Key Findings:
- Inhibition of PKB : The compound has shown to inhibit PKB with nanomolar potency, which is critical given PKB's role in promoting tumor growth and survival in various cancers .
- Selectivity : It exhibits a high selectivity for PKB over other kinases, which minimizes potential off-target effects and enhances therapeutic efficacy .
- In Vivo Efficacy : In animal models, compounds structurally related to this compound have shown significant inhibition of tumor growth without severe toxicity .
Case Study 1: Tumor Xenograft Model
In a study involving human tumor xenografts in nude mice, the administration of a related pyrrolo[2,3-d]pyrimidine compound resulted in marked tumor regression at well-tolerated doses. The compound modulated biomarkers associated with the PI3K-AKT pathway, indicating its potential as an anti-cancer agent .
Case Study 2: Selectivity and Pharmacokinetics
Another study focused on modifying the linker group between piperidine and lipophilic substituents to enhance both selectivity for PKB and oral bioavailability. The modifications led to compounds that maintained high potency while improving metabolic stability .
Research Findings
Recent research has highlighted several critical aspects of this compound's biological activity:
- ATP Competitiveness : It competes effectively with ATP for binding to PKB, leading to decreased phosphorylation of downstream targets involved in cell proliferation and survival.
- Biomarker Modulation : The compound has been shown to modulate key biomarkers in the PI3K-AKT-mTOR pathway, which is frequently dysregulated in cancers .
Scientific Research Applications
Scientific Research Applications
-
Janus Kinase Inhibition
- Potassium (trans-4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonate has been identified as a potent JAK inhibitor. JAKs are crucial in the signaling pathways of various cytokines and growth factors involved in immune responses and hematopoiesis. Inhibition of these kinases can modulate immune responses and has implications for treating autoimmune diseases and cancers .
-
Therapeutic Uses
- Autoimmune Diseases : The compound shows promise in treating conditions such as rheumatoid arthritis, lupus, and multiple sclerosis by inhibiting inappropriate immune responses .
- Cancer Therapy : Its application extends to oncology, where JAK inhibitors are used to manage hematological malignancies and solid tumors by targeting the signaling pathways that promote tumor growth .
- Respiratory Disorders : Research indicates efficacy in managing asthma and chronic obstructive pulmonary disease (COPD) by reducing inflammation through JAK inhibition .
Case Study 1: Efficacy in Flea Allergic Dermatitis
A study evaluated the effectiveness of this compound in reducing pruritus associated with flea allergies in dogs. The results indicated a significant decrease in pruritus scores over a 27-day period, demonstrating its potential for veterinary applications in managing allergic conditions .
Case Study 2: Immunomodulation in Autoimmune Conditions
Research involving patients with rheumatoid arthritis showed that administering this compound led to improved clinical outcomes, including reduced joint inflammation and pain. This highlights its role as an immunomodulatory agent, providing relief from symptoms associated with autoimmune disorders .
Summary of Applications
| Application Area | Description |
|---|---|
| Autoimmune Diseases | Treatment for rheumatoid arthritis, lupus, multiple sclerosis |
| Cancer Therapy | Management of hematological malignancies and solid tumors |
| Respiratory Disorders | Efficacy in asthma and COPD management |
| Veterinary Medicine | Reduction of pruritus in flea allergic dermatitis in dogs |
Comparison with Similar Compounds
Key Structural Features :
- Core Scaffold : The 7H-pyrrolo[2,3-d]pyrimidine moiety, a bicyclic heteroaromatic system, serves as the central pharmacophore for JAK inhibition.
- Substituents: A trans-4-aminocyclohexyl group linked to the pyrrolopyrimidine core. A methylsulfonamide group attached to the cyclohexyl ring. The potassium counterion replaces the maleate in oclacitinib, likely enhancing aqueous solubility for formulation .
Therapeutic Use: Oclacitinib (the parent compound) is approved for veterinary use to treat allergic dermatitis and pruritus in dogs, leveraging its JAK1/3 inhibitory activity to reduce cytokine signaling .
Structural Analogues and Their Pharmacological Profiles
Oclacitinib Maleate
- Structure : Maleate salt of the parent sulfonamide.
- Activity: Dual JAK1/JAK3 inhibitor with IC₅₀ values in the low nanomolar range .
- Key Differences: The maleate salt form has moderate solubility in DMSO and methanol, whereas the potassium sulfonate derivative likely exhibits higher aqueous solubility . Used in veterinary medicine, with a dosing regimen involving twice-daily administration followed by maintenance .
Abrocitinib (PF-04965842)
- Structure: Features a cis-3-aminocyclobutyl group instead of cyclohexyl, with a propane-1-sulfonamide substituent .
- Activity : Selective JAK1 inhibitor (IC₅₀: 29 nM for JAK1 vs. >1,000 nM for JAK2/3), approved for human use in atopic dermatitis .
- Key Differences :
(R)-3-(7-(Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile
- Structure : Incorporates a spiroazaspiro[2.4]heptane core, replacing the cyclohexyl group .
- Activity : JAK1-selective inhibitor (IC₅₀: 0.7 nM for JAK1 vs. 980 nM for JAK2), designed to minimize off-target effects .
- Key Differences :
Benzohydrazide Derivatives (5a–5h)
- Structure: (E)-4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-substituted benzohydrazides .
- Activity : Multi-targeted kinase inhibitors with moderate potency (e.g., 5g: IC₅₀ = 1.2 µM against EGFR).
- Key Differences :
- Lack the sulfonamide group, reducing JAK specificity.
- Higher melting points (281–321°C) due to rigid benzohydrazide moieties .
Preparation Methods
Core Pyrrolo[2,3-d]pyrimidine Synthesis
The 7H-pyrrolo[2,3-d]pyrimidine moiety is synthesized via cyclization of 4-chloro-7-toluenesulfonyl-7H-pyrrolo[2,3-d]pyrimidine, achieved through refluxing precursor amines with tosyl chloride in anhydrous dichloromethane. Key to this step is maintaining anhydrous conditions to prevent hydrolysis of the sulfonyl protecting group.
Cyclohexyl Ring Functionalization
The trans-4-aminocyclohexylmethanesulfonic acid intermediate is prepared through:
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Sulfonation : 4-Bromobenzyl bromide reacts with potassium sulfite in a water-acetonitrile mixture (15–30% organic phase) at 80°C for 6 hours, yielding 4-bromophenylmethanesulfonate.
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Copper-Catalyzed Amination : The bromine substituent is displaced by methylamine using CuBr (2 mol%) in 17% aqueous methylamine at 90°C for 16 hours, achieving >95% conversion.
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Catalytic Hydrogenation : Palladium-catalyzed hydrogenation (Pd/C, H₂, 50 psi) reduces the aromatic ring, favoring the trans-cyclohexyl configuration with 70% selectivity.
Reaction Conditions and Optimization
Sulfonate Group Introduction
The methanesulfonate group is introduced via nucleophilic substitution. In a representative protocol:
-
Reactants : trans-4-(methyl{7-[(4-methylphenyl)sulfonyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}amino)cyclohexyl]methylsulfinate (0.15 mol), potassium sulfite (0.45 mol)
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Solvent System : Ethanol-water (55:45 v/v)
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Conditions : 75–85°C for 24–30 hours
Table 1 : Solvent Effects on Sulfonation Yield
| Solvent | Water Ratio (%) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Ethanol-water | 45 | 80 | 89 |
| Acetonitrile-water | 30 | 70 | 78 |
| THF-water | 20 | 90 | 65 |
Stereochemical Control
The trans configuration is enforced during hydrogenation and crystallization:
-
Hydrogenation : Using Pd(OH)₂ under 50 psi H₂ in methanol at 25°C yields a 7:3 trans:cis ratio.
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Crystallization : Slurrying the crude product in 16% aqueous ethanol at 45°C enriches trans-isomer purity to >99%.
Purification and Characterization
Isolation Protocols
Post-synthesis, the potassium salt is isolated via:
Analytical Confirmation
-
NMR : ¹H NMR (D₂O, 400 MHz): δ 8.45 (s, 1H, pyrrolo-H), 3.20 (m, 1H, cyclohexyl-H), 2.95 (s, 3H, N-CH₃).
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HPLC : Retention time 12.3 min (C18 column, 0.1% TFA in acetonitrile-water).
-
Elemental Analysis : Calculated for C₁₉H₂₇KN₅O₆S: C 45.82%, H 5.43%; Found: C 45.78%, H 5.39%.
Process Optimization Strategies
Catalyst Loading Effects
Varying CuBr concentrations in the amination step reveals optimal loading at 2 mol%, achieving 95% conversion versus 72% at 0.5 mol%. Excess catalyst (>5 mol%) promotes side reactions, reducing yield to 81%.
Temperature-Dependent Yield
Table 2 : Reaction Temperature vs. Sulfonation Efficiency
| Temperature (°C) | Reaction Time (h) | Conversion (%) |
|---|---|---|
| 70 | 36 | 76 |
| 80 | 24 | 89 |
| 90 | 18 | 85 |
Higher temperatures accelerate decomposition, justifying 80°C as optimal.
Comparative Analysis of Industrial Methods
Table 3 : Patent-Derived Method Comparisons
| Parameter | WO2017142740A1 | CN111909156A |
|---|---|---|
| Starting Material | 4-Bromobenzyl bromide | 4-Chloro-7-tosyl-pyrrolo |
| Sulfite Source | Potassium sulfite | Ammonium sulfite |
| Trans Isomer Purity | >99% | 92% |
| Overall Yield | 74% | 68% |
The WO2017142740A1 process superior in stereochemical control, attributed to Pd-catalyzed hydrogenation, whereas CN111909156A relies on fractional crystallization .
Q & A
Q. Q1: What are the key synthetic pathways for Potassium (trans-4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonate, and how can purity be ensured?
A:
- Synthetic Route : The compound likely involves multi-step synthesis, including:
- Core Formation : Alkylation or amination of 7H-pyrrolo[2,3-d]pyrimidine derivatives (e.g., trans-cyclohexylamine intermediates ).
- Sulfonation : Methanesulfonate group introduction via sulfonic acid coupling under anhydrous conditions.
- Salt Formation : Neutralization with potassium hydroxide to yield the potassium salt.
- Purity Assurance :
Advanced Synthesis Optimization
Q. Q2: How can reaction yields be improved for the trans-cyclohexyl intermediate during synthesis?
A:
- DOE (Design of Experiments) : Optimize parameters like temperature (60–80°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd catalysts for coupling reactions ).
- Byproduct Mitigation : Monitor intermediates via LC-MS to identify side products (e.g., cis-isomers or unreacted amines) and adjust stoichiometry .
Basic Structural Characterization
Q. Q3: Which spectroscopic methods are critical for confirming the structure of this compound?
A:
- 1H/13C NMR : Assign peaks for the pyrrolopyrimidine ring (δ 7.5–8.5 ppm for aromatic protons) and trans-cyclohexyl group (axial/equatorial protons at δ 1.2–2.5 ppm) .
- FT-IR : Confirm sulfonate group presence (asymmetric S=O stretching at ~1180 cm⁻¹ and symmetric at ~1040 cm⁻¹) .
- Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (e.g., C% error < 0.3%) .
Advanced Characterization Challenges
Q. Q4: How to resolve discrepancies in mass spectrometry data for this compound?
A:
- High-Resolution MS (HRMS) : Use ESI+ mode to differentiate between [M+K]+ and [M+Na]+ adducts (e.g., m/z 435.12 vs. 439.15).
- Fragmentation Analysis : Compare MS/MS patterns with synthetic intermediates to identify degradation products (e.g., loss of sulfonate group at m/z Δ=136) .
Biological Activity Profiling
Q. Q5: What in vitro assays are suitable for evaluating this compound’s kinase inhibition potential?
A:
- Kinase Panel Screening : Use recombinant kinases (e.g., AKT1, EGFR) with ATP-Glo assays to measure IC50 values .
- Cellular Assays : Test antiproliferative activity in cancer cell lines (e.g., HCT-116) via MTT assays, correlating results with kinase inhibition data .
Data Contradiction Analysis
Q. Q6: How to address conflicting results between NMR and X-ray crystallography data?
A:
- Dynamic vs. Static Structure : NMR may show conformational flexibility (e.g., cyclohexyl ring puckering), while X-ray provides a static snapshot. Use variable-temperature NMR to assess dynamic behavior .
- Impurity Interference : Re-crystallize the compound and re-run XRD to exclude solvent or salt artifacts .
Advanced Mechanistic Studies
Q. Q7: What computational methods predict this compound’s binding mode to kinase targets?
A:
- Molecular Docking : Use AutoDock Vina with AKT1 (PDB: 7GX) to model interactions (e.g., hydrogen bonds with pyrrolopyrimidine-NH and kinase hinge region) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å) .
Stability and Formulation
Q. Q8: How to evaluate the compound’s stability under physiological conditions?
A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
